Cachr ligand

Nicotinic acetylcholine receptor PC-12 pheochromocytoma cells Sodium flux assay

cAChR ligand (CAS 114753-46-7) is a synthetic 13-amino-acid complementary peptide designed via antisense RNA logic to target the AChR α-subunit (residues 179–191). Unlike venom-derived toxins (α-bungarotoxin, α-conotoxins) or small-molecule blockers (hexamethonium), this disulfide-free, linear peptide (~1,694 Da) enables systematic SAR studies via standard SPPS without disulfide-bond disruption. It is the only synthetic peptide nAChR antagonist benchmarked against hexamethonium in PC-12 cell sodium-flux assays (Ki ~90 µM) and validated in intact canine cardiac ganglia in situ. Procure for sequence-defined, reproducible inhibition of neuronal nicotinic receptors in autonomic and ganglionic transmission research.

Molecular Formula C82H112N22O18
Molecular Weight 1693.9 g/mol
CAS No. 114753-46-7
Cat. No. B037819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCachr ligand
CAS114753-46-7
SynonymscAChR ligand
complementary acetylcholine receptor-related peptide
Molecular FormulaC82H112N22O18
Molecular Weight1693.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C82H112N22O18/c1-45(2)69(80(120)102-62(34-47-16-5-4-6-17-47)75(115)99-61(74(114)94-46(3)81(121)122)35-48-25-27-52(106)28-26-48)104-78(118)64(37-50-40-91-57-22-10-8-19-54(50)57)100-77(117)65(38-51-41-88-44-93-51)101-72(112)59(23-12-14-32-84)98-76(116)63(36-49-39-90-56-21-9-7-18-53(49)56)95-67(107)42-92-71(111)58(24-15-33-89-82(86)87)97-79(119)66(43-105)103-73(113)60(29-30-68(108)109)96-70(110)55(85)20-11-13-31-83/h4-10,16-19,21-22,25-28,39-41,44-46,51,55,58-66,69,90-91,105-106H,11-15,20,23-24,29-38,42-43,83-85H2,1-3H3,(H,92,111)(H,94,114)(H,95,107)(H,96,110)(H,97,119)(H,98,116)(H,99,115)(H,100,117)(H,101,112)(H,102,120)(H,103,113)(H,104,118)(H,108,109)(H,121,122)(H4,86,87,89)/t46-,51?,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-/m0/s1
InChIKeyRTURMDQGPXDVNV-OKYFCKJGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cAChR Ligand (CAS 114753-46-7): Procurement-Ready Synthetic Complementary Peptide for Neuronal Nicotinic Acetylcholine Receptor Studies


The cAChR ligand (CAS 114753-46-7), formally designated complementary acetylcholine receptor-related peptide, is a synthetic 13-amino acid peptide (molecular formula C82H112N22O18, molecular weight 1693.9 g/mol) with the sequence L-lysyl-L-α-glutamyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-lysyl-L-histidyl-L-tryptophyl-L-valyl-L-phenylalanyl-L-tyrosyl . It was designed as a complementary peptide to the acetylcholine receptor (AChR) α-subunit residues 179–191 and functions as an antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) [1]. Unlike venom-derived peptide toxins such as α-bungarotoxin or α-conotoxins, cAChR is entirely synthetic, enabling scalable production and sequence-defined reproducibility for research procurement [2]. The compound is catalogued under MeSH Supplementary Concept C078698 and is available from specialty chemical suppliers at typical purity levels of ≥95% .

Why Generic nAChR Antagonists Cannot Substitute for cAChR Ligand in Specialized Research


Although multiple nAChR antagonists exist—including small-molecule ganglionic blockers (hexamethonium, mecamylamine), venom-derived peptide toxins (α-bungarotoxin, α-conotoxins), and endogenous neuropeptides (substance P)—these cannot be interchanged with cAChR for specific research applications. cAChR occupies a unique intersection of properties: it is a synthetic, complementary peptide designed via antisense RNA logic to recognize the AChR α-subunit binding region, a design principle that is mechanistically distinct from both orthosteric small-molecule blockers and evolutionarily optimized venom toxins [1]. Critically, its molecular weight (~1,694 Da) places it in a size regime distinct from small molecules (e.g., hexamethonium, ~362 Da as dichloride salt) and larger disulfide-rich toxins (e.g., α-bungarotoxin, ~8,000 Da), conferring different diffusion, binding kinetics, and steric interaction profiles . The quantitative evidence below demonstrates where cAChR provides meaningful differentiation that generic substitution cannot replicate.

cAChR Ligand (CAS 114753-46-7) Quantitative Differentiation Evidence vs. Closest Analogs


Functional Antagonist Potency of cAChR Ligand Is Directly Comparable to Hexamethonium in PC-12 Neuronal Nicotinic Receptor Assay

In a direct head-to-head comparison performed within the same study, cAChR inhibited carbachol-stimulated ²²Na⁺ flux in PC-12 cells with a Ki of approximately 9 × 10⁻⁵ M (90 µM), a value explicitly reported as similar to that of the classical ganglionic blocker hexamethonium measured under the same experimental conditions [1]. This is the identical assay system, cell line, and endpoint used for both compounds, enabling a direct potency ranking. Hexamethonium, for reference, has been independently characterized with IC₅₀ values ranging from ~10 µM in cultured rat parasympathetic cardiac ganglia to ~389 µM in wild-type mouse superior cervical ganglion (SCG) preparations [2][3], placing cAChR within the same functional potency band as this widely used reference antagonist.

Nicotinic acetylcholine receptor PC-12 pheochromocytoma cells Sodium flux assay Ganglionic blockade

In Vivo Demonstration of Functional Neural Transmission Blockade in Intact Canine Cardiac Autonomic Ganglia: A Property Absent from Standard Reference Antagonists in the Same Preparation

cAChR was administered via the sinus node artery in intact pentobarbital-anesthetized dogs instrumented with local cardiac electrograms and force gauges, and also directly injected into thoracic sympathetic ganglia. In both routes of administration, cAChR produced inhibition of nicotinic cholinergic neural transmission [1]. This represents an in vivo functional validation at the level of an intact mammalian autonomic nervous system that is not routinely reported for the vast majority of peptide nAChR antagonists (e.g., α-bungarotoxin does not block ganglionic nicotinic receptors in the superior cervical ganglion or PC-12 cells and is principally a neuromuscular and α7 subtype tool) [2][3]. While quantitative dose-response parameters were not fully reported in the canine preparation, the demonstration of functional ganglionic blockade in a large-animal model distinguishes cAChR from antagonists that show only in vitro or recombinant receptor activity.

In vivo cardiac electrophysiology Autonomic ganglia Nicotinic cholinergic transmission Canine model

Complementary Peptide Design Principle Differentiates cAChR Ligand from Venom-Derived and Orthosteric nAChR Antagonists

cAChR was designed as a peptide encoded by RNA complementary to the mRNA of the AChR main immunogenic region (α-subunit residues 61–76 and 179–191), following the molecular recognition theory that complementary peptides can mimic the ligand-binding properties of the cognate receptor-binding partner [1]. This design approach is conceptually distinct from all major comparator classes: (a) α-bungarotoxin and α-cobratoxin are evolutionarily optimized venom toxins that bind with Kd ≈ 5 × 10⁻⁸ M to the α179–191 peptide region [2]; (b) hexamethonium and mecamylamine are synthetic small molecules that act as channel-pore or noncompetitive blockers, respectively, with no peptide character; (c) substance P is an endogenous undecapeptide that noncompetitively inhibits PC-12 nAChR function with IC₅₀ ≈ 1.2 µM [3] but is not designed for, nor selective for, nAChR antagonism. The complementary design of cAChR endows it with a predictable binding logic to the AChR α-subunit that generic substitution with a structurally unrelated antagonist cannot replicate.

Complementary peptide design Antisense RNA logic Molecular recognition Acetylcholine receptor α-subunit

Synthetic Origin of cAChR Ligand Eliminates Venom-Dependency and Batch-to-Batch Variability Inherent in Natural Toxin-Derived nAChR Antagonists

cAChR is a fully synthetic 13-amino acid linear peptide (no disulfide bonds) producible by standard solid-phase peptide synthesis (SPPS), contrasting sharply with the most commonly used peptide nAChR antagonists, which are venom-derived. α-Bungarotoxin (74 amino acids, 5 disulfide bonds, MW ~8,000 Da) and α-conotoxins (12–19 amino acids, typically 2 disulfide bonds) require either venom extraction or complex recombinant oxidative folding . The absence of disulfide bonds in cAChR simplifies synthesis, eliminates folding heterogeneity, and ensures sequence-defined batch consistency—key procurement considerations for reproducible research . Commercially, cAChR is available at ≥95% purity from catalog suppliers, whereas venom-derived toxins often show supplier-dependent variability in purity and bioactivity [1]. The synthetic linear structure also facilitates sequence modification (e.g., truncation, substitution, or conjugation) for structure-activity relationship studies that are impractical with disulfide-constrained toxins.

Solid-phase peptide synthesis Reproducibility Venom-free sourcing Research-grade peptide

Recommended Research and Procurement Application Scenarios for cAChR Ligand (CAS 114753-46-7)


Neuronal Nicotinic Receptor Antagonism in PC-12 Cell Functional Assays Where Peptide Modality Is Required

cAChR is the appropriate selection when an investigator needs a peptide-based inhibitor of neuronal nicotinic receptor function in PC-12 cells that has been directly benchmarked against hexamethonium in the identical sodium flux assay. Researchers studying the distinction between peptide and small-molecule blockade mechanisms of ganglionic-type nAChRs can use cAChR as a peptide reference antagonist with a known Ki of ~90 µM [1]. This scenario is particularly relevant when the experimental question concerns the role of polypeptide recognition surfaces (rather than channel-pore occlusion) in nicotinic receptor inhibition.

In Vivo Autonomic Ganglionic Pharmacology Studies in Large-Animal Cardiac Models

For studies requiring a peptide nAChR antagonist with demonstrated in vivo efficacy in the autonomic innervation of the heart, cAChR is the only synthetic peptide option validated in intact canine cardiac ganglia via sinus node artery and thoracic sympathetic ganglia administration [1]. Researchers investigating neurogenic regulation of cardiac function through nicotinic cholinergic pathways can employ cAChR to probe ganglionic transmission with a peptide tool that has documented functional effects on cardiac electrograms and contractile force in situ.

Complementary Peptide–Receptor Recognition and Molecular Recognition Theory Studies

cAChR serves as a model system for investigating the molecular recognition theory—the hypothesis that peptides encoded by complementary RNA strands can specifically interact with each other or with the receptor regions corresponding to the sense peptide [1]. Investigators studying anti-idiotypic antibody approaches, complementary peptide-based vaccine design for myasthenia gravis, or the broader principles of sense–antisense peptide interactions can use cAChR as a chemically defined, sequence-verified complementary peptide with a known biological target [2].

Structure-Activity Relationship (SAR) Studies Requiring a Disulfide-Free, Synthetically Tractable nAChR Antagonist Scaffold

The linear, disulfide-free structure of cAChR makes it amenable to systematic amino acid substitution, truncation, and conjugation without the confounding factor of disulfide bond disruption that complicates SAR studies on venom-derived toxins [1]. Researchers developing modified peptide antagonists of neuronal nAChRs can use cAChR as a starting scaffold for sequence optimization studies, with synthetic accessibility via standard SPPS enabling rapid analog generation that is impractical for cysteine-rich conotoxins or three-finger toxins.

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